2,3-Dimethyl-7-azaindole
Overview
Description
2,3-Dimethyl-7-azaindole is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Mechanism of Action
- SRC plays a crucial role in cancer development and progression, making it an attractive target for anticancer therapies .
- This inhibition leads to decreased cell proliferation and migration, ultimately impacting cancer progression .
- The affected pathways include:
- In cancer cells, this leads to tumor growth inhibition and potentially increased sensitivity to other therapies .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Future Directions
Biochemical Analysis
Biochemical Properties
2,3-Dimethyl-7-azaindole has been found to interact with various enzymes and proteins. For instance, it has been used in the design of SRC inhibitors, which are important in the regulation of cellular processes . The compound’s interaction with these biomolecules often involves π-interactions and hydrogen bonds .
Cellular Effects
In cellular processes, this compound has been shown to have antiproliferative effects, particularly on the MCF-7 breast cancer cell line . It influences cell function by interacting with key cellular signaling pathways and can impact gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of these involves binding interactions with biomolecules. For example, it has been found to lodge within the adenosine-binding pocket of the DDX3, a member of the DEAD-box helicase family . This interaction, which involves key residues Tyr200 and Arg202 from the Q-motif, is facilitated by π-interactions and hydrogen bonds .
Properties
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-7(2)11-9-8(6)4-3-5-10-9/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNHEZZBSKBOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501553 | |
Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10299-69-1 | |
Record name | 2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.